molecular formula C6H12Si B6250160 1-ethenyl-1-methylsiletane CAS No. 3514-67-8

1-ethenyl-1-methylsiletane

Cat. No.: B6250160
CAS No.: 3514-67-8
M. Wt: 112.2
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Description

1-Ethenyl-1-methylsiletane is a silicon-containing heterocyclic compound characterized by a four-membered siletane ring (SiC₃) with an ethenyl (CH₂=CH–) and a methyl (–CH₃) group attached to the silicon atom. Siletanes are structurally analogous to cyclobutane but exhibit distinct electronic and steric properties due to the presence of silicon, which has a larger atomic radius and lower electronegativity than carbon. This compound is of interest in organosilicon chemistry, particularly for applications in polymer science and catalytic reactions.

Properties

CAS No.

3514-67-8

Molecular Formula

C6H12Si

Molecular Weight

112.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenyl-1-methylsiletane can be synthesized through various methods, including the reaction of vinylsilane with methylsilane under specific conditions. The reaction typically involves the use of a catalyst, such as a transition metal complex, to facilitate the formation of the silacyclobutane ring. The reaction conditions often include elevated temperatures and controlled pressure to ensure the desired product yield .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and scalability. The process may also include purification steps, such as distillation or chromatography, to isolate the desired compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenyl-1-methylsiletane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethenyl-1-methylsiletane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-ethenyl-1-methylsiletane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The vinyl group provides a site for further functionalization, enabling the compound to interact with biological molecules and materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-ethenyl-1-methylsiletane with structurally or functionally related compounds based on the provided evidence:

Structural Analogs

1-Methyl-1-Phenylethylene ()

  • Structure : A cyclopropane derivative with a methyl and phenyl group attached to adjacent carbons.
  • Key Differences :

  • Lacks silicon, resulting in higher ring strain and distinct reactivity compared to siletanes.
  • The phenyl group introduces aromaticity, which is absent in this compound. Applications: Used as a monomer in polymer chemistry, whereas silicon-based rings like siletanes may offer thermal stability in silicones .

Hexane, 1-(Ethenylsulfinyl)- ()

  • Structure : A linear hexane chain with an ethenylsulfinyl (–SO–CH₂–CH₂–) substituent.
  • Key Differences :

  • Sulfur and oxygen in the substituent enhance polarity, unlike the silicon-carbon bonds in siletanes.
  • Linear vs. cyclic structure leads to differences in steric hindrance and conformational flexibility .

Functional Analogs

Ethylene Glycol Derivatives () Examples: Ethylene glycol monobutyl ether (CAS 111-76-2) and ethylene glycol monomethyl ether (CAS 109-86-4). Key Differences:

  • Oxygen-based ethers exhibit higher polarity and hydrogen-bonding capacity compared to silicon-containing siletanes.
  • Ethylene glycol derivatives are widely used as solvents, whereas siletanes may serve as precursors for silicon-based materials .

Cyclic Ketones ()

Ethanone, 1-(2-Methyl-1-Cyclopenten-1-yl) Structure: A cyclopentenyl ring fused with a ketone group. Key Differences:

  • The carbonyl group introduces electrophilic reactivity, contrasting with the nucleophilic silicon in siletanes.
  • Cyclopentene rings exhibit different strain and stability profiles compared to siletanes .

Data Table: Comparative Properties of Selected Compounds

Compound Core Structure Key Substituents Polarizability Applications
This compound Siletane (SiC₃) Ethenyl, Methyl High (due to Si) Polymer precursors (inferred)
1-Methyl-1-Phenylethylene Cyclopropane (C₃) Methyl, Phenyl Moderate Monomers for polymers
Hexane, 1-(Ethenylsulfinyl)- Linear alkane Ethenylsulfinyl High Specialty solvents
Ethylene Glycol Monobutyl Ether Ether chain Butyl, Hydroxyl High Industrial solvents

Research Findings and Gaps

  • Reactivity : Silicon in siletanes likely reduces ring strain compared to carbon-based cyclobutanes, but experimental data are absent in the evidence.
  • Toxicity: No toxicological data for this compound are provided. In contrast, naphthalene derivatives () have well-documented toxicity profiles .
  • Synthesis: Methods for analogous compounds (e.g., 1-[3-(Dimethylamino)phenyl]ethan-1-one in ) involve catalytic processes, which may inspire routes for siletane synthesis .

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